N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide

Description

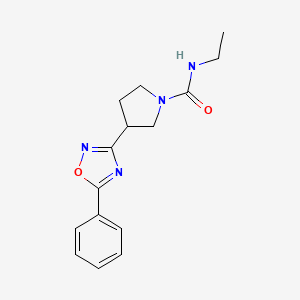

N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a 5-phenyl-1,2,4-oxadiazole moiety and an N-ethyl carboxamide group. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-16-15(20)19-9-8-12(10-19)13-17-14(21-18-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUMGTGJDGKSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity based on recent research findings, including its antimicrobial properties, mechanisms of action, and structure-activity relationships.

Overview of Oxadiazole Compounds

Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities. They have been studied for their roles in various therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory applications. The 1,2,4-oxadiazole moiety is particularly significant due to its ability to interact with biological targets effectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including this compound. The compound has shown significant inhibitory effects against various bacterial strains. For instance:

- In vitro Studies : Research indicates that derivatives of oxadiazoles exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, N-substituted pyrazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.24 μg/ml against Haemophilus influenzae . This suggests that similar derivatives could be effective against other pathogenic bacteria.

The mechanism by which this compound exerts its biological effects is likely related to its ability to inhibit specific enzymes or disrupt cellular processes. Oxadiazole compounds have been shown to inhibit various targets such as:

- Sirtuin 2 (SIRT2) : Inhibition of SIRT2 has implications in cancer and neurodegenerative diseases.

- Cyclooxygenases (COX) : Compounds with oxadiazole structures have demonstrated anti-inflammatory properties by inhibiting COX enzymes .

Structure–Activity Relationship (SAR)

Understanding the SAR of oxadiazole derivatives is crucial for optimizing their biological activity. Modifications to the oxadiazole ring or the substituents on the pyrrolidine can significantly influence the compound's efficacy and selectivity.

Key Findings from SAR Studies

| Compound Structure | Activity | Notes |

|---|---|---|

| 5-(Phenyl)-1,2,4-Oxadiazole | High Antimicrobial Activity | Effective against various bacterial strains |

| N-Ethyl Substituent | Enhanced Lipophilicity | Improves membrane permeability |

| Pyrrolidine Ring | Structural Stability | Contributes to overall bioactivity |

Research indicates that specific substitutions on the oxadiazole ring can enhance potency against certain targets while minimizing toxicity .

Case Studies

Several case studies have documented the effectiveness of oxadiazole derivatives in clinical and laboratory settings:

- Antibacterial Efficacy : A study demonstrated that N-substituted oxadiazoles exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

- Anti-inflammatory Effects : Compounds featuring the oxadiazole moiety were tested for their ability to reduce inflammation in animal models, showing promising results in reducing edema and pain .

- Anticancer Activity : Certain oxadiazole derivatives have been identified as potential anticancer agents by inhibiting cell proliferation in various cancer cell lines .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds similar to N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine have demonstrated selective inhibition against various human carbonic anhydrases (hCAs), which are implicated in cancer progression. Specifically, certain derivatives showed nanomolar activity against hCA IX and II, making them promising candidates for cancer therapeutics .

In vitro evaluations indicated that some oxadiazole derivatives exhibited significant cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. For example, one study reported IC50 values in the micromolar range for certain analogs, suggesting their potential as anticancer agents .

Antimicrobial Activity

The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds derived from this class have shown efficacy against various pathogens. Research indicates that modifications to the oxadiazole structure can enhance antifungal activity against phytopathogenic fungi . This suggests that N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine could be developed into a fungicide or antimicrobial agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine is crucial for optimizing its biological activity. Studies have shown that substituents on the oxadiazole ring significantly influence potency and selectivity against specific biological targets. For example:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased anticancer activity |

| Aromatic substitutions | Enhanced selectivity for hCAs |

These insights guide the design of new derivatives with improved therapeutic profiles.

Synthesis and Development

The synthesis of N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine involves several steps that typically include the formation of the oxadiazole ring followed by coupling reactions to introduce the pyrrolidine moiety. Recent advancements in synthetic methodologies have facilitated the production of these compounds with greater efficiency and yield .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Cancer Therapy Development

A recent investigation into a series of 1,2,4-oxadiazole derivatives revealed that specific modifications led to compounds with IC50 values as low as 0.65 µM against MCF-7 cells. These findings underscore the potential for developing targeted therapies based on this scaffold .

Case Study 2: Antifungal Applications

Research focused on oxadiazole derivatives demonstrated their ability to inhibit fungal growth in vitro. The most promising candidates showed effective inhibition at concentrations lower than those typically required for existing antifungal agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs are other 1,2,4-oxadiazole derivatives. A notable example from the literature is 5-amino-1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,3-triazole (Compound 32, synthesized in Heterocycles, 2004) . Below is a detailed comparison:

Critical Analysis

Structural Impact on Physicochemical Properties :

- The pyrrolidine ring in the target compound introduces a saturated five-membered amine ring, enhancing solubility in polar solvents compared to the planar triazole core of Compound 32.

- The ethyl carboxamide group may increase lipophilicity (logP ~2.5–3.0) relative to Compound 32’s benzyl and acetyl substituents, which are more hydrophobic (logP ~3.5–4.0).

Synthetic Accessibility :

- Compound 32’s synthesis involves acetylation under acidic conditions (pyridine/acetic anhydride) , whereas the target compound likely requires oxadiazole formation via cyclization of amidoxime precursors or carboxamide coupling (e.g., EDC/HOBt).

Biological Activity :

- Triazole-oxadiazole hybrids like Compound 32 are often explored for antimicrobial activity due to their ability to disrupt fungal ergosterol biosynthesis .

- Pyrrolidine-oxadiazole-carboxamide derivatives are less common but have been investigated for CNS targets (e.g., dopamine or serotonin receptors) owing to the pyrrolidine’s conformational mimicry of neurotransmitter scaffolds.

Q & A

What are the optimal synthetic routes and purification methods for N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors, followed by coupling with a pyrrolidine scaffold. Key steps include:

- Amidoxime formation: Reaction of nitriles with hydroxylamine under controlled pH (e.g., ethanol/water, 60–80°C) .

- Oxadiazole cyclization: Catalyzed by trifluoroacetic anhydride (TFAA) or other dehydrating agents .

- Pyrrolidine functionalization: N-ethylation using ethyl halides or reductive amination .

Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. HPLC with C18 columns can validate purity (>95%) .

How is the structural conformation of this compound characterized in crystallographic studies?

Level: Basic

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement: SHELXL software refines hydrogen positions and anisotropic displacement parameters .

- Key findings: The oxadiazole ring adopts a planar conformation, while the pyrrolidine ring shows slight puckering. Intermolecular hydrogen bonds (e.g., N–H···O) stabilize the crystal lattice .

What in vitro assays are recommended for initial biological activity screening?

Level: Basic

Answer:

- Anticancer activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC50 calculations .

- Enzyme inhibition: Fluorescence-based assays for kinases (e.g., TrkA) or proteases, monitoring substrate turnover .

- Membrane permeability: Caco-2 cell monolayers to assess bioavailability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

How can structure-activity relationship (SAR) studies be designed using crystallographic data?

Level: Advanced

Answer:

- Co-crystallization: Soak the compound with target proteins (e.g., TrkA kinase) to identify binding motifs. Resolution ≤ 2.0 Å is ideal .

- Docking simulations: Use AutoDock Vina to model interactions (e.g., oxadiazole π-stacking with Phe residues) .

- Mutagenesis: Replace key binding-site residues (e.g., Ala scanning) to validate SAR hypotheses .

How can contradictory biological activity data across cell lines be resolved?

Level: Advanced

Answer:

- Dose-response curves: Test a broader concentration range (0.1–200 μM) to identify off-target effects .

- Metabolic stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Pathway analysis: RNA-seq or phosphoproteomics to identify cell-specific signaling perturbations .

What strategies improve the compound’s stability under physiological conditions?

Level: Advanced

Answer:

- pH stability: Conduct accelerated degradation studies (e.g., 37°C, pH 1–9) with HPLC monitoring. Oxadiazole rings are prone to hydrolysis at pH > 8 .

- Pro-drug design: Mask the carboxamide with ester groups to enhance metabolic stability .

- Lyophilization: Formulate with cyclodextrins or PEG for long-term storage .

How can synthetic yields be optimized for scale-up?

Level: Advanced

Answer:

- Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .

- Catalyst screening: Pd/C or Ni catalysts for reductive amination (TON > 100) .

- Green solvents: Replace DMF with Cyrene™ (dihydrolevoglucosenone) to reduce toxicity .

What computational methods identify potential biological targets?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.